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Compound of Interest

Compound Name: 5-Bromo-4-hydroxypicolinonitrile
Cat. No.: B8181078
Get Quote
\ J

Executive Summary

5-Bromo-4-hydroxypicolinonitrile (CAS: 1369850-06-5) is a high-value heterocyclic
intermediate primarily utilized in the synthesis of kinase inhibitors for oncology and advanced
agrochemicals.[1] Characterized by its trifunctional scaffold—containing a nitrile, a hydroxyl
(tautomeric with ketone), and a bromine atom—it serves as a versatile "linchpin” in medicinal
chemistry. This guide details its chemical properties, validated synthetic pathways,
functionalization strategies, and safety protocols, designed for researchers optimizing lead
compounds.

Chemical Identity & Structural Analysis

The compound exists in a tautomeric equilibrium between the 4-hydroxy-pyridine form and the
4-pyridone form. In solution, the dominant tautomer depends on solvent polarity, though the
pyridone form is often favored in the solid state and in polar solvents.
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IUPAC Name

5-Bromo-4-hydroxy-2-pyridinecarbonitrile

Alternative Names

5-Bromo-4-oxo0-1,4-dihydropyridine-2-

carbonitrile; 5-Bromo-2-cyano-4-hydroxypyridine

CAS Number 1369850-06-5
Molecular Formula CeHsBrN20
Molecular Weight 199.00 g/mol
Appearance Off-white to pale yellow solid
] ] >250°C (decomposition characteristic of
Melting Point ]
pyridones)
. Soluble in DMSO, DMF; sparingly soluble in
Solubility
water, methanol
~6.5 (OH group), indicating moderate acidity
pKa (Predicted) due to the electron-withdrawing nitrile and

bromine

Structural Tautomerism

The reactivity of 5-Bromo-4-hydroxypicolinonitrile is governed by its tautomeric nature.

o Hydroxy Form (A): Favored for O-alkylation (Williamson ether synthesis).

» Pyridone Form (B): Favored for N-alkylation and hydrogen bonding interactions in protein

binding pockets.

Hydroxy Form
(Aromatic Pyridine)

Solvent Polarity »| Pyridone Form

(Non-aromatic Keto)

Click to download full resolution via product page

Caption: Tautomeric equilibrium between hydroxy-pyridine and pyridone forms.
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Synthesis & Manufacturing

The synthesis of 5-Bromo-4-hydroxypicolinonitrile typically proceeds via the electrophilic
aromatic substitution (bromination) of the precursor 4-hydroxypicolinonitrile (CAS 475057-86-
4).

Mechanism of Bromination

The hydroxyl group at C4 strongly activates the pyridine ring at the ortho positions (C3 and C5).

o C3 Position: Sterically hindered by the adjacent nitrile group (C2) and electronically less
favorable due to the inductive withdrawal of the nitrile.

o C5 Position: Sterically accessible and activated, making it the preferred site for bromination.

Validated Synthetic Protocol

Note: This protocol is adapted from standard methodologies for 4-hydroxypyridine bromination.

Reagents:

Starting Material: 4-Hydroxypicolinonitrile (1.0 eq)

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Brz)

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:

 Dissolution: Dissolve 4-hydroxypicolinonitrile (10 g, 83.3 mmol) in DMF (100 mL) under an
inert atmosphere (N2).

e Addition: Cool the solution to 0°C. Slowly add NBS (15.6 g, 87.5 mmol) portion-wise over 30
minutes to control the exotherm.

e Reaction: Allow the mixture to warm to RT and stir for 4—6 hours. Monitor via LC-MS (Target
mass: 198/200 [M-H]").
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e Quenching: Pour the reaction mixture into ice-cold water (500 mL). The product typically
precipitates.

« Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from
ethanol/water if necessary to remove regioisomers (though C5 selectivity is high).

* Yield: Expected yield 75-85%.

4-Hydroxypicolinonitrile NBS (1.05 eq)
(CAS 475057-86-4) DMF, 0°C -> RT

Activation by OH

Electrophilic Attack
at C5 Position

Bromination

5-Bromo-4-hydroxypicolinonitrile
(CAS 1369850-06-5)

Click to download full resolution via product page

Caption: Regioselective bromination pathway targeting the C5 position.

Reactivity & Functional Group Chemistry

This scaffold offers three distinct vectors for diversification, making it ideal for Fragment-Based
Drug Discovery (FBDD).

A. The Hydroxyl Group (C4)

o O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the
presence of a base (K2CO3) yields 4-alkoxypicolinonitriles.

e Chlorination: Treatment with POCIs or SOCIz converts the C4-OH to a 4-chloro derivative,
activating the position for S_NAr reactions with amines (creating 4-amino derivatives).
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B. The Bromine Atom (C5)

e Cross-Coupling: The C5-Br bond is highly reactive in Palladium-catalyzed couplings.
o Suzuki-Miyaura: Coupling with aryl boronates to install hydrophobic aromatic tails.
o Buchwald-Hartwig: Amination to introduce solubilizing groups.

o Sonogashira: Introduction of alkynes.

C. The Nitrile Group (C2)

o Hydrolysis: Conversion to amide (partial) or carboxylic acid (full) using H202/NaOH or HCI.

e Cyclization: Reaction with sodium azide (NaNs) yields the tetrazole, a bioisostere for
carboxylic acids often used to improve metabolic stability.

Functionalization Map

C4-0OH Modification
Activation (POCI3 ->Cl->S_NAr)

5-Bromo-4-hydroxy- Pd-Catalysis
picolinonitrile

C5-Br Coupling
(Suzuki/Buchwald)

L

Cyclization

C2-CN Transformation
(Hydrolysis/Tetrazole)

Click to download full resolution via product page

Caption: Divergent synthesis vectors from the core scaffold.

Applications in Drug Discovery[1]
Kinase Inhibition

The 2-cyano-4-hydroxypyridine motif mimics the hydrogen-bonding patterns of the purine ring
in ATP.
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» Binding Mode: The lactam (pyridone) functionality can serve as a donor-acceptor pair for the
"hinge region" of kinases.

» Vector Extension: The 5-bromo position allows for the extension of the molecule into the
hydrophobic back-pocket of the enzyme, a common strategy to achieve selectivity (e.g., in
EGFR or CDK inhibitors).

Agrochemicals

Pyridine nitriles are prevalent in herbicides and fungicides. The introduction of bromine
increases lipophilicity (LogP), enhancing leaf cuticle penetration and bioavailability in crop
protection formulations.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures should be
observed.

Nuclear Magnetic Resonance (NMR)
e 1H NMR (DMSO-ds):

o 0 ~12.0-13.0 ppm: Broad singlet (OH/NH tautomer).
o & ~8.4 ppm: Singlet (H6, ortho to N and Br). The most deshielded proton.
o & ~7.2 ppm: Singlet (H3, ortho to CN).

o Note: Coupling is minimal as protons are para to each other.

Mass Spectrometry (MS)

« lonization: ESI- (Negative Mode) is often more sensitive for hydroxypyridines.
» Pattern: Distinct 1:1 isotopic doublet for 7°Br and 8!Br.

o [M-H]~ peaks at 197.9 and 199.9.
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Safety & Handling

Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respirato
STOT-SE H335 ) .y. P v
irritation.

Handling Protocols:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling
powder outside a fume hood.

o Storage: Store in a cool, dry place (2—8°C preferred) under inert gas (Argon/Nitrogen) to
prevent oxidative degradation.

o Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute
bicarbonate solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-Bromo-4-hydroxypicolinonitrile [myskinrecipes.com]
e 2.1369850-06-5 | 5-Bromo-4-hydroxypicolinonitrile | Bromides | Ambeed.com [ambeed.com]

e To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-4-
hydroxypicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8181078/docs#in-depth-technical-guide-5-bromo-4-
hydroxypicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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